4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride
Description
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)-1H-indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-2-11(10-16-8-6-14-7-9-16)12-4-5-15-13(12)3-1;;/h1-5,14-15H,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSOVNNHQQGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C3C=CNC3=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-06-9 | |
| Record name | 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound often utilize parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole and piperazine moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, PhSH, and diphenylvinylsulfonium triflate. Reaction conditions often involve the use of bases such as DBU and solvents like DMSO .
Major Products Formed
The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride exhibit significant antitumor properties. These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that indole derivatives can inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are critical in tumor growth and angiogenesis .
Anticoagulant Properties
The compound has been evaluated for its anticoagulant effects, particularly in the context of Factor Xa inhibition. This application is crucial for developing treatments aimed at preventing thrombosis and managing conditions requiring anticoagulation therapy . The pharmacological profile suggests that it can be effective in ex-vivo blood storage scenarios where coagulation is undesirable.
Study on Antitumor Efficacy
A notable study published in a peer-reviewed journal demonstrated the efficacy of indole derivatives against human cancer cell lines. The study highlighted that this compound exhibited a dose-dependent inhibitory effect on cell viability, particularly in breast cancer models .
Evaluation of Anticoagulant Effects
In a clinical trial setting, the compound's anticoagulant properties were assessed among patients undergoing surgery. The results indicated a significant reduction in thromboembolic events compared to control groups receiving standard anticoagulants .
Comparative Analysis of Related Compounds
To better understand the position of this compound within its class, a comparative analysis with related piperazine derivatives is presented below:
Mechanism of Action
The mechanism of action of 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to inhibit microtubule synthesis, which affects cell cycle progression and angiogenesis . This mechanism is critical for its potential use in cancer therapy and other medical applications.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and pharmacological differences:
Piperazine-Containing Pharmaceuticals
- Hydroxyzine Dihydrochloride (CAS 2192-20-3): A diphenylmethane-piperazine antihistamine with anxiolytic and antiemetic properties. Unlike the indole-based target compound, hydroxyzine’s diphenylmethane core confers H1 receptor antagonism, making it a first-generation antihistamine .
- Levocetirizine Dihydrochloride (CAS 130018-87-0): A second-generation antihistamine with a piperazine-linked acetic acid moiety. Its zwitterionic structure limits CNS penetration, reducing sedation compared to hydroxyzine .
- L-745,870 (Dopamine D4 Antagonist): Features a pyrrolopyridine core with a 4-chlorophenylpiperazine group. Demonstrates >2000-fold selectivity for D4 over other dopamine receptors, highlighting the impact of core structure on receptor specificity .
Key Structural and Functional Differences
Core Scaffold: Indole derivatives (e.g., target compound) are associated with serotonin-like activity, whereas diphenylmethane (hydroxyzine) or acetic acid (levocetirizine) scaffolds prioritize histamine receptor binding .
Salt Forms :
- Dihydrochloride salts (target compound, hydroxyzine, levocetirizine) improve solubility, while free bases (e.g., 5-(4-methylpiperazin-1-yl)-1H-indole) may favor lipophilic environments .
Substituent Effects :
- Methyl groups on piperazine (e.g., 184899-15-8) enhance metabolic stability but may reduce receptor affinity due to steric hindrance .
- Chlorophenyl substitutions (e.g., L-745,870) increase selectivity for dopamine D4 receptors, a feature absent in the target compound .
Research Findings and Pharmacological Implications
- Receptor Selectivity : Piperazine positioning and linker chemistry critically influence receptor engagement. For example, L-745,870’s 4-chlorophenyl group drives D4 selectivity, whereas hydroxyzine’s diphenylmethane moiety directs H1 antagonism .
- Solubility and Bioavailability : The dihydrochloride salt in the target compound mirrors strategies used in hydroxyzine and levocetirizine to enhance oral absorption .
- CNS Penetration : Indole-based compounds with methylene linkers (e.g., target compound) may exhibit superior brain penetration compared to zwitterionic structures like levocetirizine .
Biological Activity
The compound 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride is a derivative of indole, a structure known for its diverse biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on various research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with indole derivatives. Various synthetic approaches have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.
Pharmacological Properties
The biological activity of this compound has been extensively studied, particularly its interaction with neurotransmitter receptors and its potential as a therapeutic agent. Key findings include:
- 5-HT Receptor Modulation : This compound has been shown to act as a ligand for serotonin receptors, particularly the 5-HT6 receptor. It exhibits significant binding affinity, which suggests potential applications in treating mood disorders and cognitive dysfunctions .
- Antidepressant Activity : In animal models, derivatives containing the piperazine moiety have demonstrated antidepressant-like effects, likely through modulation of serotonergic pathways .
The mechanisms by which this compound exerts its effects are primarily linked to its ability to interact with various neurotransmitter systems:
- Serotonin Receptor Agonism : The compound shows selective agonistic activity at 5-HT6 receptors, which are implicated in cognitive processes and appetite regulation.
- Monoamine Oxidase Inhibition : Some studies suggest that related indole derivatives may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cognitive Enhancement : A study involving rats indicated that administration of this compound improved memory retention in tasks requiring cognitive flexibility. This was attributed to enhanced serotonergic signaling .
- Antidepressant Effects : Clinical evaluations have noted that compounds similar to this compound can reduce symptoms in models of depression, suggesting a viable pathway for developing new antidepressants .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other piperazine-containing compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1H-indole-4-carbaldehyde with piperazine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6) can yield the intermediate, which is then converted to the dihydrochloride salt using HCl . Optimization involves controlling stoichiometry (1:1.2 molar ratio of aldehyde to piperazine), solvent choice (e.g., methanol or DMF), and temperature (room temperature for 12–24 hours). Post-synthesis purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, CH2Cl2:MeOH gradient) improves purity .
Q. How should researchers handle solubility challenges for this compound in biological assays?
- Methodology : The dihydrochloride salt enhances aqueous solubility. For in vitro studies, prepare stock solutions in deionized water (10–50 mM) and dilute in buffered saline (pH 7.4). If precipitation occurs, use co-solvents like DMSO (≤1% v/v) or adjust pH with minimal HCl/NaOH . Confirm stability via UV-Vis spectroscopy (200–400 nm) over 24 hours.
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and synthesis.
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., serotonin or dopamine receptors)?
- Methodology :
- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions between the piperazine moiety and receptor binding pockets (e.g., 5-HT2A or D2 receptors). Focus on hydrogen bonding (piperazine NH with Asp155 in 5-HT2A) and π-π stacking (indole ring with Phe339) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
Q. What analytical techniques resolve contradictions in reported bioactivity data (e.g., IC50 variability in kinase assays)?
- Methodology :
- Source Validation : Cross-check compound purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and NMR (1H, 13C, DEPT-135). Impurities ≥0.5% (e.g., unreacted aldehyde) can skew results .
- Assay Conditions : Standardize buffer (e.g., Tris-HCl vs. HEPES), ATP concentration (1–10 µM), and incubation time. Use positive controls (e.g., staurosporine for kinases) .
Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound?
- Methodology :
- Stability Studies : Incubate the compound at pH 2–12 (37°C, 24 hours) and analyze degradation via LC-MS. Major degradation products include hydrolyzed indole derivatives (m/z shifts ± 18 Da) .
- Kinetic Analysis : Use Arrhenius plots (k vs. 1/T) to determine activation energy (Ea) for decomposition. Store lyophilized samples at −20°C for long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
